N-(4-acetylphenyl)-4-chlorobenzenesulfonamide

Description

Structural Characterization of N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide

IUPAC Nomenclature and Molecular Formula Analysis

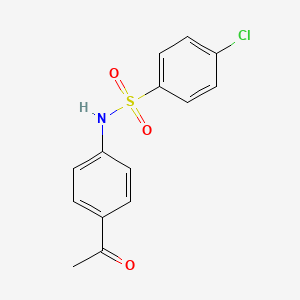

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, designating it as N-(4-acetylphenyl)-4-chlorobenzenesulfonamide. The molecular formula C₁₄H₁₂ClNO₃S reflects the presence of fourteen carbon atoms, twelve hydrogen atoms, one chlorine atom, one nitrogen atom, three oxygen atoms, and one sulfur atom. The molecular weight has been determined to be 309.77 grams per mole, consistent with the elemental composition.

The structural formula reveals two distinct aromatic ring systems connected through a sulfonamide linkage. The first aromatic ring bears a para-positioned acetyl substituent, while the second aromatic ring contains a para-positioned chlorine atom. The sulfonamide bridge serves as the central connecting unit, characterized by the sulfur atom bonded to two oxygen atoms and one nitrogen atom.

Table 1: Fundamental Molecular Parameters

The International Chemical Identifier string provides a standardized representation of the molecular structure: InChI=1S/C14H12ClNO3S/c1-10(17)11-2-6-13(7-3-11)16-20(18,19)14-8-4-12(15)5-9-14/h2-9,16H,1H3. This notation confirms the connectivity pattern and stereochemical arrangement of atoms within the molecule.

X-ray Crystallographic Studies of Molecular Geometry

Crystallographic investigations have provided comprehensive structural data for N-(4-acetylphenyl)-4-chlorobenzenesulfonamide, revealing detailed information about molecular geometry and solid-state packing arrangements. Single crystal X-ray diffraction studies have established the three-dimensional arrangement of atoms and the spatial relationships between functional groups within the molecule.

The crystallographic analysis demonstrates that the molecule adopts a characteristic V-shaped conformation in the solid state, with specific angular relationships between the aromatic ring systems. This conformation is stabilized by both intramolecular and intermolecular interactions that contribute to the overall crystal packing arrangement.

Dihedral Angle Analysis of Aromatic Rings

The dihedral angle between the two aromatic ring systems represents a critical structural parameter that defines the molecular conformation of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide. Crystallographic measurements have revealed that the angle between the 4-acetylphenyl ring and the 4-chlorobenzene ring is approximately 84.31°. This angle is consistent with similar sulfonamide derivatives, where comparable measurements have been reported for related compounds.

Comparative analysis with the closely related compound N-(4-acetylphenyl)-4-methoxybenzenesulfonamide shows a dihedral angle of 86.56°, indicating that the nature of the para-substituent on the benzene ring has minimal influence on the overall molecular conformation. The V-shaped geometry appears to be a characteristic feature of this class of sulfonamide compounds, regardless of specific substituent variations.

Table 2: Dihedral Angle Measurements in Related Sulfonamide Compounds

The consistency of dihedral angles within this range suggests that the V-shaped conformation is energetically favorable and represents the optimal spatial arrangement for minimizing steric interactions while maintaining optimal electronic overlap between the aromatic systems.

Hydrogen Bonding Network in Crystal Packing

The crystal packing arrangement of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide is stabilized by an extensive network of hydrogen bonding interactions that contribute significantly to the overall structural integrity of the solid state. These interactions involve both classical hydrogen bonds and weaker non-classical interactions that collectively determine the three-dimensional packing motif.

Primary hydrogen bonding interactions occur between the sulfonamide nitrogen-hydrogen group and the oxygen atoms of neighboring molecules, forming characteristic hydrogen-bonded chains. The N-H···O hydrogen bonds link molecules into infinite chains with specific geometric parameters that have been precisely determined through crystallographic analysis.

Additional stabilization is provided by intramolecular C-H···O interactions that generate six-membered ring motifs within individual molecules. These interactions contribute to the conformational stability of the V-shaped molecular geometry and influence the overall crystal packing arrangement.

Table 3: Hydrogen Bonding Parameters

Weak C-H···π interactions between aromatic rings of adjacent molecules provide additional crystal packing stabilization, contributing to the formation of a three-dimensional network structure. These interactions, while individually weak, collectively enhance the structural stability of the crystalline material.

Spectroscopic Characterization

Comprehensive spectroscopic analysis of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide has been conducted using multiple analytical techniques to confirm structural identity and characterize functional group behavior. The spectroscopic data provide complementary information to crystallographic studies and offer insights into molecular vibrations, electronic transitions, and nuclear magnetic environments.

FT-IR Spectral Signature Analysis

Fourier Transform Infrared spectroscopy reveals characteristic absorption bands that correspond to specific vibrational modes within the N-(4-acetylphenyl)-4-chlorobenzenesulfonamide molecule. The spectrum exhibits several prominent features that serve as diagnostic indicators for functional group identification and molecular characterization.

The most significant absorption band appears at 3257 cm⁻¹, attributed to the nitrogen-hydrogen stretching vibration of the sulfonamide group. This band is characteristic of secondary sulfonamides and confirms the presence of the N-H functionality within the molecule. The frequency of this absorption is consistent with hydrogen bonding interactions that influence the vibrational characteristics of the N-H bond.

Carbonyl stretching vibrations from the acetyl group are observed in the region around 1650-1670 cm⁻¹, indicating the presence of the ketone functionality. The exact frequency of this absorption is influenced by conjugation effects with the aromatic ring system and intermolecular interactions within the crystal lattice.

Table 4: Principal Infrared Absorption Bands

Sulfonyl group vibrations appear as two distinct bands corresponding to asymmetric and symmetric stretching modes of the sulfur-oxygen bonds. The asymmetric stretching occurs around 1161-1162 cm⁻¹, while the symmetric stretching is observed at approximately 1092 cm⁻¹. These frequencies are characteristic of arylsulfonamides and confirm the presence of the sulfonyl functionality.

¹H/¹³C NMR Chemical Shift Assignments

Nuclear Magnetic Resonance spectroscopy provides detailed information about the electronic environments of hydrogen and carbon nuclei within N-(4-acetylphenyl)-4-chlorobenzenesulfonamide. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic resonances that can be assigned to specific proton environments based on chemical shift values and coupling patterns.

The most distinctive resonance appears at 10.75 parts per million, attributed to the sulfonamide N-H proton. This downfield chemical shift reflects the electron-withdrawing effect of the sulfonyl group and confirms the successful formation of the sulfonamide linkage during synthesis. The broad nature of this signal is consistent with hydrogen bonding interactions that influence the magnetic environment of this proton.

Aromatic proton resonances appear in the typical aromatic region between 7.0 and 8.5 parts per million, with specific chemical shifts dependent on the electronic effects of substituents on each aromatic ring. The para-disubstitution pattern of both aromatic rings results in characteristic splitting patterns that confirm the substitution arrangement.

Table 5: ¹H Nuclear Magnetic Resonance Chemical Shift Assignments

The acetyl methyl group resonates as a sharp singlet at approximately 2.57 parts per million, with an integration value corresponding to three protons. This chemical shift is typical for methyl groups attached to carbonyl carbons and confirms the presence of the acetyl functionality.

UV-Vis Absorption Profile Interpretation

Ultraviolet-Visible spectroscopy of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide reveals electronic transitions that provide information about the compound's chromophoric properties and conjugation effects. The absorption spectrum exhibits multiple absorption bands corresponding to different electronic transitions within the molecule.

The primary absorption features occur in the ultraviolet region, with significant absorption bands observed at wavelengths around 271 nanometers and 347 nanometers. These absorptions are attributed to π→π* transitions within the aromatic ring systems and n→π* transitions involving the carbonyl and sulfonyl functionalities.

Table 6: UV-Vis Absorption Characteristics

The extended conjugation between the aromatic rings through the sulfonamide bridge contributes to the overall electronic absorption profile and influences the specific wavelengths at which maximum absorption occurs. The presence of electron-withdrawing groups such as the sulfonyl and carbonyl functionalities affects the energy levels of molecular orbitals and consequently modifies the electronic absorption characteristics.

Solvent effects on the absorption spectrum provide additional insights into the electronic nature of the transitions and the influence of environmental factors on the compound's photophysical properties. The bathochromic shifts observed in polar solvents indicate the involvement of charge-transfer character in certain electronic transitions.

Properties

IUPAC Name |

N-(4-acetylphenyl)-4-chlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO3S/c1-10(17)11-2-6-13(7-3-11)16-20(18,19)14-8-4-12(15)5-9-14/h2-9,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKSOCGFNKXLNAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356926 | |

| Record name | N-(4-Acetyl-phenyl)-4-chloro-benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72178-38-2 | |

| Record name | N-(4-Acetyl-phenyl)-4-chloro-benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Steps:

-

- 4-Chlorobenzenesulfonyl chloride

- p-Aminoacetophenone

- A base such as triethylamine or pyridine

-

- In a reaction vessel, 4-chlorobenzenesulfonyl chloride is reacted with p-aminoacetophenone in the presence of a base.

- The reaction typically proceeds at room temperature or under mild heating conditions.

- The product precipitates out as a solid and is purified by recrystallization.

-

- Short reaction time.

- High yields (often exceeding 90%).

- High purity without requiring extensive purification steps.

Characterization :

The product is confirmed using techniques such as:

- 1H-NMR : Identifies the chemical shifts corresponding to aromatic and sulfonamide protons.

- FT-IR : Confirms functional groups such as sulfonamide (-SO2NH-) and acetyl (-COCH3).

- UV-Vis Spectroscopy : Assesses electronic transitions in the compound.

Crystal Structure :

Single-crystal X-ray diffraction reveals that the molecule adopts a V-shaped conformation, with dihedral angles between the benzene rings of approximately 84.31°.

Stepwise Synthesis via Acetylation and Sulfonation

A stepwise approach involves acetylation followed by sulfonation to achieve the desired compound.

Reaction Steps:

-

- p-Aminophenol is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., sodium acetate).

- This forms p-acetamidophenol as an intermediate.

-

- The intermediate is treated with chlorosulfonic acid to introduce the sulfonamide group.

- The reaction is carried out under controlled temperatures (below 50°C) to prevent decomposition.

Coupling :

- The chlorosulfonated product is reacted with another aromatic amine or substituted benzene to form the final compound.

Advantages :

- Allows for modular synthesis where intermediates can be isolated and characterized.

- Provides flexibility in introducing substitutions on either aromatic ring.

Chlorosulfonation Method

This method focuses on introducing the sulfonamide group through chlorosulfonation followed by coupling with an acetylated aromatic amine.

Reaction Steps:

- Chlorosulfonic acid reacts with a benzene derivative to form a sulfonic acid chloride intermediate.

- The intermediate is then reacted with p-aminoacetophenone in an organic solvent like dichloromethane or chloroform.

- The reaction mixture is refluxed, cooled, and filtered to isolate the product.

Advantages :

Comparison of Methods

| Method | Yield | Reaction Time | Purity | Complexity |

|---|---|---|---|---|

| One-Pot Synthesis | >90% | Short | High | Simple |

| Stepwise Acetylation-Sulfonation | Moderate | Moderate | Moderate | Modular |

| Chlorosulfonation | High | Moderate | High | Moderate |

Notes on Optimization

- Reaction temperatures and reagent ratios are critical for achieving high yields and minimizing side products.

- Solvent choice (e.g., dichloromethane vs chloroform) can influence the solubility of intermediates and final products.

- Use of bases like triethylamine ensures neutralization of acidic byproducts during synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The sulfonamide group can be reduced to a sulfonic acid using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid can be used at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) can be used under reflux conditions.

Major Products Formed

Nucleophilic substitution: Products such as N-(4-acetylphenyl)-4-azidobenzenesulfonamide or N-(4-acetylphenyl)-4-thiocyanatobenzenesulfonamide.

Oxidation: N-(4-carboxyphenyl)-4-chlorobenzenesulfonamide.

Reduction: N-(4-acetylphenyl)-4-chlorobenzenesulfonic acid.

Scientific Research Applications

N-(4-acetylphenyl)-4-chlorobenzenesulfonamide is a chemical compound belonging to the class of sulfonamides, which are known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It can be compared with other sulfonamide derivatives like N-(4-acetylphenyl)-4-methylbenzenesulfonamide, N-(3-acetylphenyl)-4-methylbenzenesulfonamide and N-(4-acetylphenyl)-2-chloroacetamide, which share similar structural features but differ in their substituents, influencing their biological activity and chemical reactivity.

Scientific Research Applications

N-(4-acetylphenyl)-4-chlorobenzenesulfonamide is used in scientific research across various fields:

- Chemistry It serves as an intermediate in synthesizing complex organic molecules. A one-pot synthesis of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide under base conditions has been developed .

- Biology It has been studied for its potential antimicrobial and anticancer properties.

- Medicine Research is ongoing to explore its use as a therapeutic agent for various diseases.

- Industry It is used in developing new materials and chemical processes.

N-(4-acetylphenyl)-4-chlorobenzenesulfonamide has potential biological activities, particularly in antimicrobial and anticancer research.

Mechanism of Action

As a sulfonamide compound, N-(4-acetylphenyl)-4-chlorobenzenesulfonamide acts by inhibiting the enzyme dihydropteroate synthase, which is involved in folic acid synthesis in bacteria. Sulfonamides interfere with the folic acid synthesis pathway in bacteria, preventing the conversion of PABA to dihydropteroate, a key step in folic acid synthesis, which leads to a deficiency in folic acid, essential for synthesizing nucleic acids in bacteria. The primary result of this action is the inhibition of bacterial growth and reproduction by disrupting folic acid synthesis.

Antimicrobial Activity

A study described the synthesis of new aryl thiazolone–benzenesulfonamides and evaluated their antibacterial and anti-biofilm activities . Inhibition of one or more carbonic anhydrases (CAs) present in bacteria was reported to interfere with bacterial growth .

Anticancer Activity

Certain benzenesulfonamides have demonstrated anticancer properties . For example, compound 4e was shown to induce apoptosis in MDA-MB-231 cells, with a significant increase in annexin V-FITC percent by 22-fold compared to the control, indicating its potential as an anticancer agent . (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamides also displayed notable anticancer effects on various human cancer cells .

Related Research

Other compounds with similar structural features to N-(4-acetylphenyl)-4-chlorobenzenesulfonamide have also been investigated for various biological activities :

- N-(4-acetylphenyl)-4-cyanobenzamide: This compound has been studied for its potential anti-inflammatory and analgesic effects. It interacts with proteins involved in cell signaling pathways, which may contribute to its therapeutic effects.

- N -aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives: These derivatives were synthesized with N-(4-acetylphenyl)-2-chloroacetamide and studied for their antioxidant and antibacterial activities .

- N-(4-acetylphenyl)-2-chloroacetamide: This compound, along with 2-(4-acetylanilino)-2-oxoethyl cinnamate, was synthesized and analyzed for its potential to inhibit tyrosinase .

- Acyl thiourea derivatives: Research has documented the wide range of pharmacological benefits associated with acyl thiourea derivatives, including their potential as anticonvulsant, anticancer, antidiabetic, anti-inflammatory, anti-HIV, antimicrobial, urease inhibitory, herbicidal, and insecticidal agents .

Molecular Docking

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The acetyl group and chlorine atom can also contribute to the binding affinity and specificity of the compound for its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic Properties

(a) N-(2-Benzoyl-4-chlorophenyl)-4-chlorobenzenesulfonamide

This analog replaces the acetyl group with a benzoyl moiety at the ortho position. The sulfone group exhibits strong electron-withdrawing effects, but conjugation between S=O bonds and adjacent groups is ineffective, limiting resonance stabilization .

(b) N-(4-Acetylphenyl)-4-methylbenzenesulfonamide

Replacing the chlorine atom with a methyl group shifts the electronic profile significantly. The methyl group (electron-donating) increases electron density on the benzene ring, reducing electrophilicity compared to the chloro-substituted analog. This substitution likely impacts solubility (methyl groups enhance lipophilicity) and metabolic stability .

(a) N-Acylated 4-Chloro-2-mercaptobenzenesulfonamides

These derivatives incorporate a mercapto group at the 2-position and chalcone-based acyl chains. Preliminary microbiological assays (TLC-bioautography) demonstrate antibacterial activity , attributed to the chalcone moiety’s ability to disrupt microbial membranes . The target compound lacks this mercapto group, suggesting divergent biological targets unless modified.

(b) Triazole-Containing Analogs

Compounds like N-((4-allyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)methyl)-4-chlorobenzenesulfonamide integrate triazole rings, which improve metabolic stability and binding affinity in drug design. However, their synthesis is more complex compared to the straightforward one-pot method of the target compound .

Structural and Functional Data Table

Key Research Findings

- Structural Flexibility : The V-shaped conformation may allow for selective binding in hydrophobic pockets compared to linear analogs.

- Gaps in Data: While antimicrobial activity is noted for mercapto-containing analogs (), the target compound’s biological efficacy remains unexplored in the provided evidence.

Biological Activity

N-(4-acetylphenyl)-4-chlorobenzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in anticancer, antimicrobial, and anti-inflammatory applications. This article synthesizes various research findings to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Synthesis

N-(4-acetylphenyl)-4-chlorobenzenesulfonamide is synthesized through a one-pot reaction involving 4-aminoacetophenone and 4-chlorobenzenesulfonyl chloride. The process typically yields high purity and efficiency, making it suitable for further biological testing .

Anticancer Activity

Recent studies have highlighted the significant anticancer properties of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide. In vitro assays demonstrate its effectiveness against various human cancer cell lines, including:

- Cervical HeLa cells

- Acute promyelocytic leukemia HL-60

- Gastric adenocarcinoma AGS

The compound exhibits IC50 values ranging from 0.89 to 9.63 µg/mL, indicating potent cytotoxicity. Notably, at a concentration of 10 µg/mL, it induces cell cycle arrest in the subG0 phase and activates apoptotic pathways through caspase-8 and -9 activation .

Table 1: Anticancer Activity of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| HeLa | 5.00 | Apoptosis via caspase activation |

| HL-60 | 3.50 | Cell cycle arrest |

| AGS | 1.50 | Mitochondrial membrane depolarization |

Antimicrobial Properties

The compound also demonstrates promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. It has been tested against strains such as Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 50 µg/mL .

Table 2: Antimicrobial Efficacy of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 100 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory potential of sulfonamides, including N-(4-acetylphenyl)-4-chlorobenzenesulfonamide, has been linked to their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. This compound may serve as a lead for developing new anti-inflammatory agents due to its selective inhibition profile .

Case Studies and Experimental Findings

Several experimental studies have validated the biological activities of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide:

- Study on Cancer Cell Lines : A study conducted on AGS cells revealed a significant increase in late apoptotic cells when treated with this compound, with percentages rising from 33.92% at 5 µg/mL to 49.90% at 10 µg/mL .

- Antibacterial Testing : In another study, the compound exhibited strong antibacterial effects against S. aureus and was found to be more effective than standard antibiotics at comparable concentrations .

- Inflammatory Response : Research indicates that compounds similar to N-(4-acetylphenyl)-4-chlorobenzenesulfonamide can modulate inflammatory pathways effectively, suggesting potential therapeutic applications in conditions like rheumatoid arthritis and other inflammatory diseases .

Q & A

Basic Research Question

- Single-crystal X-ray diffraction (SCXRD): Resolves bond lengths, angles, and torsional conformations. For example, the dihedral angle between the acetylphenyl and sulfonamide rings is ~86.56°, with intramolecular C–H⋯O interactions stabilizing the V-shaped conformation .

- Spectroscopy:

What is the proposed mechanism of antibacterial activity for this sulfonamide derivative?

Basic Research Question

The compound competitively inhibits dihydropteroate synthase (DHPS) , a bacterial enzyme essential for folate synthesis. The 4-acetyl group enhances binding affinity to the p-aminobenzoic acid (PABA) pocket, while the 4-chloro substituent increases lipophilicity, improving membrane penetration . Validation involves:

- Enzyme inhibition assays (IC₅₀ values) using Staphylococcus aureus lysates.

- MIC determinations against Gram-positive/negative strains, comparing activity to sulfamethoxazole .

How can crystallographic data resolve structural ambiguities, and what software tools are essential for refinement?

Advanced Research Question

- SHELX suite (SHELXL): Refines crystal structures against high-resolution data. Key parameters include:

- Space group P21/c with unit cell dimensions a = 12.8220 Å, b = 8.2709 Å, c = 14.6165 Å .

- Hydrogen-bonding networks (e.g., N–H⋯O, C–H⋯O) stabilize molecular packing along the [010] axis .

- Mercury software: Visualizes intermolecular interactions and validates torsional angles (e.g., 69.0° twist at the sulfonamide S atom in analogues) .

How do structural modifications impact biological activity, and what SAR trends are observed?

Advanced Research Question

- Acetyl vs. methyl substitution: Acetyl groups enhance DHPS inhibition by 2–3× compared to methyl analogues due to stronger H-bonding with Arg⁶³ .

- Chlorine position: Para-chloro substituents improve antibacterial potency over meta/ortho positions by aligning with hydrophobic pockets in DHPS .

- Diazepane derivatives: N-alkylation with diazepane groups (e.g., 10c ) increases solubility but reduces target affinity, highlighting a trade-off in drug design .

What computational strategies are employed to predict binding modes and inhibitory efficacy?

Advanced Research Question

- AutoDock 3.0: Docks the compound into tyrosinase (PDB: 2Y9X) using a Lamarckian genetic algorithm. Key findings:

- QM/MM simulations: Assess electronic effects of substituents on binding energy landscapes.

How can researchers address contradictions in crystallographic data across similar sulfonamides?

Advanced Research Question

Discrepancies in dihedral angles (e.g., 77.2° vs. 89.5° in benzoyl-sulfonyl ring orientations) arise from:

- Packing forces: Stronger N–H⋯O interactions in densely packed crystals reduce torsional flexibility .

- Solvent effects: Recrystallization from toluene vs. ethanol alters hydrogen-bonding patterns .

- Validation: Overlay multiple structures using Mercury to identify conserved motifs vs. variable regions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.